molecular formula C16H14Cl3NO3 B3533529 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide

3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide

Cat. No.: B3533529
M. Wt: 374.6 g/mol
InChI Key: FXHQOWMYCJMHJG-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide is a chemical compound belonging to the benzamide class Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Nitration: Introduction of nitro groups to the benzene ring.

    Reduction: Conversion of nitro groups to amino groups.

    Acylation: Formation of the amide bond by reacting the amine with an appropriate acyl chloride.

    Chlorination: Introduction of chlorine atoms to specific positions on the benzene ring.

    Methoxylation and Ethoxylation: Introduction of methoxy and ethoxy groups to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy and ethoxy groups to corresponding aldehydes or acids.

    Reduction: Reduction of the amide bond to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) under basic conditions.

Major Products

    Oxidation: Formation of 3,5-dichloro-4-ethoxybenzoic acid.

    Reduction: Formation of 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxyaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(4-methoxyphenyl)-4-ethoxybenzamide
  • 3,5-dichloro-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide
  • 3,5-dichloro-N-(5-chloro-2-ethoxyphenyl)-4-methoxybenzamide

Uniqueness

3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and ethoxy groups, along with multiple chlorine atoms, provides a distinct set of properties that can be leveraged for various applications.

Properties

IUPAC Name

3,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO3/c1-3-23-15-11(18)6-9(7-12(15)19)16(21)20-13-8-10(17)4-5-14(13)22-2/h4-8H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHQOWMYCJMHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=CC(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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